molecular formula C17H20FNO B8307586 4-fluoro-N-adamantan-2-yl-benzamide

4-fluoro-N-adamantan-2-yl-benzamide

Numéro de catalogue: B8307586
Poids moléculaire: 273.34 g/mol
Clé InChI: BWIAIESDUSUFOM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Fluoro-N-adamantan-2-yl-benzamide is a high-purity chemical compound designed for research and development in medicinal chemistry. This synthetic small molecule features a benzamide scaffold strategically substituted with a fluorine atom and an adamantane moiety, a combination known to enhance lipophilicity and metabolic stability in drug discovery efforts . While the specific biological data for this compound is under investigation, its structure is of significant interest for several research areas. Structurally related adamantanyl benzamides have been identified as potent antagonists of the P2X7 receptor, a key player in neuroinflammation and neurological disorders . Consequently, this compound serves as a valuable chemical template for developing novel CNS-active agents and probing the P2X7 receptor's function. Furthermore, the adamantane group is a recognized pharmacophore in antiviral research, notably in inhibitors targeting the M2 proton channel of influenza A virus . This suggests potential utility for this compound in designing novel antiviral agents, particularly against resistant strains. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human consumption.

Propriétés

Formule moléculaire

C17H20FNO

Poids moléculaire

273.34 g/mol

Nom IUPAC

N-(2-adamantyl)-4-fluorobenzamide

InChI

InChI=1S/C17H20FNO/c18-15-3-1-12(2-4-15)17(20)19-16-13-6-10-5-11(8-13)9-14(16)7-10/h1-4,10-11,13-14,16H,5-9H2,(H,19,20)

Clé InChI

BWIAIESDUSUFOM-UHFFFAOYSA-N

SMILES canonique

C1C2CC3CC1CC(C2)C3NC(=O)C4=CC=C(C=C4)F

Origine du produit

United States

Applications De Recherche Scientifique

Sigma-2 Receptor Ligands

Research has demonstrated that adamantane-derived compounds, including 4-fluoro-N-adamantan-2-yl-benzamide, exhibit promising activity as sigma-2 receptor ligands. These receptors are implicated in various cancer types, and compounds targeting them have shown potential for anticancer and tumor-imaging applications. Studies indicate that these ligands can interact effectively with sigma-2 receptors, leading to cytotoxic effects in cancer cell lines expressing these receptors .

P2X7 Receptor Antagonism

Another significant application of this compound is its role as an antagonist of the P2X7 purinoreceptor. This receptor is involved in neuroinflammatory processes and has been linked to diseases such as multiple sclerosis and Alzheimer's disease. By inhibiting P2X7 receptor activity, this compound may help mitigate neuroinflammation and offer therapeutic benefits in neurodegenerative disorders .

Structure-Activity Relationship Studies

The incorporation of the adamantane moiety into various drug-like molecules has been shown to enhance their binding affinity and selectivity for specific targets. For instance, studies involving structural modifications of related compounds have provided insights into the steric and electronic requirements necessary for optimal interaction with target receptors, such as NMDA receptors . The rigid structure of adamantane helps maintain the spatial orientation of functional groups, which is crucial for effective receptor binding.

Anticancer Activity

A study focused on adamantane-based compounds demonstrated their ability to induce cytotoxicity in cancer cell lines through their interaction with sigma-2 receptors. The research utilized molecular docking simulations to assess binding affinities, revealing that modifications to the adamantane scaffold could enhance anticancer properties .

Neuroinflammatory Disease Models

In preclinical models of neuroinflammation, compounds similar to this compound showed promise in reducing symptoms associated with conditions like arthritis and neuropathic pain by modulating P2X7 receptor activity. These findings suggest a viable pathway for developing new treatments targeting neuroinflammatory diseases .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

4-Fluoro-N-indan-2-yl-benzamide

Structural Differences: Replaces the adamantan-2-yl group with an indan-2-yl moiety. Indane is a bicyclic system with reduced steric bulk compared to adamantane. The indan substitution may improve solubility but reduce blood-brain barrier penetration compared to adamantane derivatives .

N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide (AACBA)

Structural Differences: Adamantan-1-ylmethyl group instead of adamantan-2-yl; additional 2-chloro and 5-aminopyrrolidinyl substituents. Pharmacological Profile: Potent P2X7 receptor antagonist (IC₅₀ = 18 nM for human P2X7 calcium flux). Exhibits anti-inflammatory and analgesic effects in preclinical models (e.g., collagen-induced arthritis, carrageenan-induced edema). Lower potency at rat P2X7 receptors (IC₅₀ = 29 nM) highlights species-specific binding .

5-(Adamantan-1-yl)-3-[(4-fluoro-anilino)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione

Structural Differences: Incorporates a 1,3,4-oxadiazole-thione ring and a 4-fluoroanilino group. The adamantan-1-yl group increases steric hindrance compared to adamantan-2-yl.

N-(4-Bromophenyl)adamantan-2-amine (Bromantane)

Structural Differences : Replaces the 4-fluorobenzamide group with a 4-bromophenylamine.
Pharmacological Profile : Acts as a psychostimulant and adaptogen, enhancing cognitive function and stress resistance. The bromine atom and amine group confer distinct electronic and pharmacokinetic properties compared to the fluorobenzamide derivative .

Structural and Functional Analysis

Substitution Patterns and Bioactivity

  • Fluorine Position : 4-Fluoro substitution (as in 4-fluoro-N-adamantan-2-yl-benzamide) optimizes electronic effects for target binding, whereas 2-fluoro analogs (e.g., 2-fluoro-N-(4-methoxyphenyl)benzamide) may alter dipole moments and solubility .
  • Adamantane Position : Adamantan-2-yl derivatives exhibit distinct conformational flexibility compared to adamantan-1-yl analogs, influencing receptor interactions (e.g., P2X7 vs. dopamine receptors) .

Physicochemical Properties

Compound LogP* Solubility Key Substituents
This compound ~3.5 Low 4-F, adamantan-2-yl
4-Fluoro-N-indan-2-yl-benzamide ~2.8 Moderate 4-F, indan-2-yl
AACBA ~2.2 High 2-Cl, aminopyrrolidinyl, adamantan-1-yl
Bromantane ~4.0 Low 4-Br, adamantan-2-yl

*Estimated based on structural analogs.

Méthodes De Préparation

Synthesis of 4-Fluorobenzoyl Chloride

The preparation of 4-fluorobenzoyl chloride is a critical precursor step. A patented method involves:

  • Chlorination : 4-Fluorotoluene reacts with chlorine gas under UV light at 70–85°C to form 4-fluorotrichlorotoluene.

  • Hydrolysis : The trichlorotoluene intermediate undergoes hydrolysis using a FeCl₃/ZnCl₂ composite catalyst, yielding 4-fluorobenzoyl chloride with 99.5% purity .

Reaction Conditions :

  • Temperature: 70–85°C (chlorination); 130°C (hydrolysis).

  • Catalysts: FeCl₃/ZnCl₂ (hydrolysis step).

  • Yield: >99%.

Amide Bond Formation

4-Fluorobenzoyl chloride reacts with 2-adamantylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions.

Procedure :

  • Base Addition : Triethylamine (2.2 equiv) or pyridine is added to scavenge HCl.

  • Coupling : 2-Adamantylamine (1.0 equiv) is added dropwise to 4-fluorobenzoyl chloride (1.05 equiv) at 0°C, followed by stirring at room temperature for 12–24 hours.

  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate) yields the product as a white solid.

Optimization Data :

ParameterValueSource
SolventDCM or THF
BaseTriethylamine (2.2 equiv)
Reaction Time12–24 hours
Yield85–93%

Carbodiimide-Mediated Coupling

Activation of 4-Fluorobenzoic Acid

This method avoids handling reactive acyl chlorides. 4-Fluorobenzoic acid is activated using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Procedure :

  • Activation : 4-Fluorobenzoic acid (1.0 equiv), DCC (1.1 equiv), and DMAP (0.1 equiv) in DCM at 0°C for 1 hour.

  • Amidation : 2-Adamantylamine (1.0 equiv) is added, and the mixture is stirred at room temperature for 5 hours.

  • Workup : The urea byproduct is filtered, and the crude product is purified via recrystallization (ethanol/water).

Key Data :

  • Yield: 78–85%.

  • Purity: >95% (by ¹H NMR).

One-Pot Sequential Reactions

A one-pot method combines Grignard reagent formation and amidation:

  • Grignard Reaction : 4-Fluorobromobenzene reacts with magnesium in THF to generate a Grignard reagent, which is quenched with 2-adamantanone to form an alcohol intermediate.

  • Azide Formation : The alcohol is converted to an azide using NaN₃ and trifluoroacetic acid (TFAA).

  • Reduction : The azide is reduced with LiAlH₄ to yield 2-(4-fluorophenyl)adamantan-2-amine.

  • Acylation : The amine is acylated with 4-fluorobenzoyl chloride.

Advantages :

  • Avoids isolation of intermediates.

  • Overall yield: 56–64%.

Catalytic Methods Using Metal Complexes

Copper-Catalyzed Synthesis

A patent describes CuBr₂-catalyzed reactions between adamantanol and nitriles, though adaptations for 2-adamantylamine are theoretical:

  • Reaction : 2-Adamantanol + 4-fluorobenzonitrile + CuBr₂ (10 mol%) at 150°C for 8 hours.

  • Mechanism : In situ generation of 4-fluorobenzamide via nitrile hydrolysis and subsequent amidation.

Hypothetical Data :

  • Expected yield: 80–90% (based on analogous 1-adamantyl examples).

  • Limitations: Requires high temperatures and excess nitrile.

Electrochemical Amidation

An innovative approach uses electrochemical activation:

  • Setup : Constant current (15 mA) electrolysis of 4-fluoro-N-(9H-xanthen-9-yl)benzamide in MeCN/THF with nBu₄NClO₄.

  • Mechanism : Anodic oxidation generates reactive intermediates that couple with 2-adamantylamine.

Performance :

  • Yield: 20–61% (needs optimization).

  • Advantage: Redox-neutral, metal-free conditions.

Comparative Analysis of Methods

MethodYieldPurityComplexityScalability
Classical Acyl Chloride85–93%>95%ModerateHigh
Carbodiimide78–85%>95%HighModerate
One-Pot Sequential56–64%90–95%HighLow
Catalytic (CuBr₂)80–90%*>90%*ModerateHigh*
Electrochemical20–61%85–90%HighLow

*Theoretical values based on analogous reactions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4-fluoro-N-adamantan-2-yl-benzamide, and how are intermediates characterized?

  • The compound can be synthesized via amide coupling between 4-fluorobenzoic acid derivatives and 2-aminoadamantane. A typical approach involves activating the carboxylic acid (e.g., using thionyl chloride to form the acyl chloride) followed by reaction with the adamantane amine in a polar aprotic solvent like dichloromethane or DMF. Key intermediates are characterized via FT-IR (to confirm amide C=O stretch at ~1650 cm⁻¹) and ¹H/¹³C NMR (to verify fluorine substitution and adamantane proton environments) .
  • Critical Note : Reaction yields may vary depending on steric hindrance from the adamantane moiety; optimizing stoichiometry (e.g., 1.2:1 acyl chloride-to-amine ratio) and reaction time (12–24 hr) is recommended .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Single-crystal X-ray diffraction (SC-XRD) is employed, with crystals grown via slow evaporation in solvents like ethanol or acetonitrile. The SHELX system (e.g., SHELXL) is widely used for refinement, leveraging least-squares minimization to resolve atomic positions and thermal parameters. For example, monoclinic space groups (e.g., P2₁/n) are common, with final R1 values <0.06 indicating high precision .
  • Data Discrepancy Tip : If computational (DFT-optimized) bond lengths deviate >0.02 Å from experimental values, re-examine basis set selection (e.g., B3LYP/6-311++G(d,p)) or consider intermolecular interactions (e.g., N–H···O hydrogen bonding) that may influence packing .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy for this compound in disease models?

  • Species-specific receptor affinity differences (e.g., human vs. rat P2X7 receptors) must be evaluated using cross-species assays. For example, calcium flux (IC₅₀ ~18 nM in human vs. 29 nM in rat) and YO-PRO-1 uptake (IC₅₀ ~85 nM vs. 980 nM) highlight divergent potency, necessitating transgenic models or species-adjusted dosing .
  • Experimental Design : Use pharmacokinetic profiling (plasma half-life, brain penetration) to assess bioavailability limitations. Prophylactic vs. therapeutic administration timelines should also be tested (e.g., dosing pre- vs. post-inflammatory challenge) .

Q. How do computational methods (e.g., DFT, Hirshfeld analysis) complement experimental data in analyzing supramolecular interactions?

  • Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, while Hirshfeld surfaces map intermolecular contacts (e.g., F···H, C–H···π interactions). For instance, Hirshfeld analysis of related fluorobenzamides shows >25% contribution from H···H contacts, clarifying packing motifs .
  • Methodological Insight : Pair Quantum Theory of Atoms in Molecules (QTAIM) with Non-Covalent Interaction (NCI) plots to visualize weak interactions (e.g., van der Waals forces) critical to crystal stability .

Q. What analytical techniques are prioritized for assessing metabolic stability and degradation pathways?

  • High-Resolution Mass Spectrometry (HRMS) identifies metabolites via exact mass matching, while LC-MS/MS tracks degradation products under simulated physiological conditions (e.g., pH 7.4 buffer at 37°C). For adamantane-containing compounds, cytochrome P450-mediated hydroxylation is a common pathway .
  • Advanced Tip : Isotopic labeling (e.g., ¹⁴C at the adamantane bridgehead) quantifies metabolic turnover rates in hepatocyte assays .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.